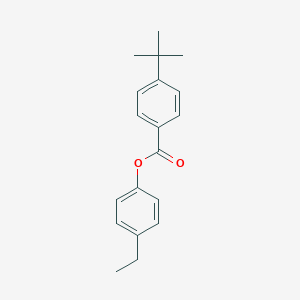

4-Ethylphenyl 4-tert-butylbenzoate

Description

Properties

Molecular Formula |

C19H22O2 |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

(4-ethylphenyl) 4-tert-butylbenzoate |

InChI |

InChI=1S/C19H22O2/c1-5-14-6-12-17(13-7-14)21-18(20)15-8-10-16(11-9-15)19(2,3)4/h6-13H,5H2,1-4H3 |

InChI Key |

QPNKWLYLZNJAGT-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Ester Group Influence : Bulkier ester groups (e.g., 4-ethylphenyl) may increase lipophilicity and boiling points compared to methyl or ethyl esters.

- Synthetic Optimization: Methyl 4-tert-butylbenzoate synthesis is well-optimized using Taguchi methods (10% catalyst, 5:1 methanol:acid ratio, 2 hours at 67°C) . Similar conditions could apply to 4-ethylphenyl derivatives.

Physicochemical and Functional Comparisons

*Estimates based on structural analogs.

Key Insights :

- Lipophilicity: The 4-ethylphenyl group likely enhances lipid solubility compared to methyl or amino-substituted analogs, making it suitable for hydrophobic formulations.

- Thermal Stability : The tert-butyl group improves thermal stability, as seen in methyl 4-tert-butylbenzoate’s use in high-temperature applications .

Pharmacological and Industrial Relevance

Preparation Methods

Reaction Conditions and Catalysts

-

4-tert-Butylbenzoyl chloride is synthesized by treating 4-tert-butylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] under anhydrous conditions. The acid chloride is then reacted with 4-ethylphenol in dichloromethane or toluene, using triethylamine (Et₃N) or pyridine to scavenge HCl.

-

Catalytic Systems : Cuprous chloride (CuCl) has been employed to enhance reaction efficiency in similar esterifications, achieving yields of 70–85%. Titanium sulfate (Ti(SO₄)₂) is another eco-friendly catalyst reported for hindered ester syntheses, offering yields up to 85% with minimal by-products.

Purification and By-Product Management

-

Crude products are typically washed with dilute HCl to remove unreacted phenol, followed by sodium bicarbonate to neutralize residual acid.

-

Distillation under reduced pressure (e.g., 122–124°C at 9 mmHg) isolates the ester, with purity ≥98% confirmed via GC or HPLC.

Direct Esterification Using Carbodiimide Coupling Agents

For laboratories prioritizing mild conditions, carbodiimide-mediated coupling (e.g., DCC or EDCI) facilitates ester formation between 4-tert-butylbenzoic acid and 4-ethylphenol. This method avoids the need for acid chloride preparation.

Protocol Overview

-

Reactants : Equimolar amounts of 4-tert-butylbenzoic acid and 4-ethylphenol are dissolved in dichloromethane.

-

Activators : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) are added to activate the carboxylic acid.

-

Yield : 75–80% after 12–24 hours at room temperature, with higher temperatures (40–50°C) reducing reaction time to 6–8 hours.

Key Advantages

-

Eliminates hazardous acid chloride handling.

-

Compatible with acid-sensitive substrates due to neutral pH conditions.

Oxidative Esterification of 4-tert-Butyltoluene Derivatives

Industrial-scale production often employs oxidative routes starting from 4-tert-butyltoluene, leveraging cost-effective oxidants like nitric acid or air.

Liquid-Phase Oxidation

-

Conditions : 4-tert-Butyltoluene is oxidized in acetic acid at 170–200°C using cobalt acetate and sodium bromide as catalysts. The resulting 4-tert-butylbenzoic acid is isolated via crystallization.

-

Esterification : The benzoic acid is then esterified with 4-ethylphenol via conventional methods (see Sections 1–2).

Gas-Phase Oxidation

-

Process : Vaporized 4-tert-butyltoluene is passed over a vanadium pentoxide (V₂O₅) catalyst at 300–400°C, yielding 4-tert-butylbenzoic acid directly. This method avoids solvent use but requires high-energy input.

Enzymatic Esterification for Green Chemistry Applications

Recent advances in biocatalysis offer sustainable alternatives. Lipases (e.g., Candida antarctica Lipase B) catalyze ester formation between 4-tert-butylbenzoic acid and 4-ethylphenol in non-aqueous media.

Optimization Parameters

-

Solvent : Tert-butanol or ionic liquids enhance enzyme stability.

-

Purity : Enzymatic specificity minimizes side reactions, reducing purification steps.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for each method:

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Acid Chloride Coupling | 70–85 | ≥98 | High | Moderate (HCl waste) |

| Carbodiimide-Mediated | 75–80 | ≥95 | Medium | Low |

| Oxidative Esterification | 65–75 | ≥90 | Industrial | High (energy use) |

| Enzymatic | 60–70 | ≥97 | Low | Minimal |

Critical Considerations in Process Design

Solvent Selection

Catalyst Recycling

Q & A

Q. What are the common synthetic routes for 4-Ethylphenyl 4-tert-butylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification between 4-ethylphenol and 4-tert-butylbenzoyl chloride under acidic or basic catalysis. Key steps include:

- Protection/Deprotection : Use of trifluoroacetic acid (TFA) or HCl for selective deprotection of functional groups .

- Reagent Optimization : Adjusting molar ratios (e.g., 1:1.2 for phenol:acyl chloride) and temperature (80–100°C) to maximize yield.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : H and C NMR to confirm ester linkage and substituent positions (e.g., δ 7.8–7.2 ppm for aromatic protons) .

- FT-IR : Peaks at ~1720 cm (C=O stretch) and 1250 cm (C-O ester) .

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., >200°C for similar benzoates) .

Advanced Research Questions

Q. What experimental strategies are used to analyze the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) .

- Surface Plasmon Resonance (SPR) : Real-time kinetics analysis to measure association/dissociation rates (e.g., and ) .

- Enzyme Inhibition Assays : Dose-response curves (IC) using fluorogenic substrates in vitro .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar benzoates?

- Methodological Answer :

- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., ChEMBL, PubChem) to identify outliers.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., tert-butyl vs. ethyl groups) to isolate contributing factors .

- Control Experiments : Validate assay conditions (e.g., pH, solvent effects) using reference inhibitors .

Q. What role does this compound play in material science, particularly in liquid crystal formulations?

- Methodological Answer :

- Phase Behavior Studies : Polarized optical microscopy (POM) to observe nematic/smectic transitions.

- Thermal Stability Enhancement : Blend with mesogens (e.g., 4-cyano-4'-pentylbiphenyl) to improve clearing temperatures by 10–15°C .

- Response Time Optimization : Measure switching times under electric fields (e.g., 10–100 ms at 5 V/µm) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Accelerated Degradation Studies :

- Hydrolytic Stability : Incubate in buffers (pH 2–12) at 37°C; monitor via HPLC .

- Photostability : Expose to UV light (λ = 254 nm) and track degradation products using LC-MS .

- Statistical Modeling : Apply Arrhenius equations to predict shelf-life at 25°C .

Q. What advanced techniques are recommended for elucidating reaction mechanisms involving this compound?

- Methodological Answer :

- Isotopic Labeling : Use O-labeled water to trace ester hydrolysis pathways .

- Kinetic Isotope Effects (KIE) : Compare for C-H bond cleavage steps using deuterated analogs .

- Computational Chemistry : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 98–102°C | |

| LogP (Partition Coefficient) | HPLC | 4.2 ± 0.3 | |

| Solubility in DMSO | Gravimetric | >50 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.